(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Lacosamide synthesis process mass intensity step count reduction

(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS 196601-68-0) is an N-Cbz-protected chiral amino acid amide that serves as a penultimate advanced intermediate in the patented industrial synthesis of the antiepileptic drug Lacosamide (Vimpat®). Its molecular scaffold features a carbobenzoxy (Cbz) amine protecting group on the (R)-configured stereogenic center, a pre-installed N-benzyl amide pharmacophore, and a methoxymethyl side-chain—three structural elements identical to the final API.

Molecular Formula C19H22N2O4
Molecular Weight 342.4 g/mol
CAS No. 196601-68-0
Cat. No. B1601875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate
CAS196601-68-0
Molecular FormulaC19H22N2O4
Molecular Weight342.4 g/mol
Structural Identifiers
SMILESCOCC(C(=O)NCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C19H22N2O4/c1-24-14-17(18(22)20-12-15-8-4-2-5-9-15)21-19(23)25-13-16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3,(H,20,22)(H,21,23)/t17-/m1/s1
InChIKeyBLCQPSZZLKONNI-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Overview of (R)-Benzyl 1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-Ylcarbamate (CAS 196601-68-0)


(R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate (CAS 196601-68-0) is an N-Cbz-protected chiral amino acid amide that serves as a penultimate advanced intermediate in the patented industrial synthesis of the antiepileptic drug Lacosamide (Vimpat®) [1]. Its molecular scaffold features a carbobenzoxy (Cbz) amine protecting group on the (R)-configured stereogenic center, a pre-installed N-benzyl amide pharmacophore, and a methoxymethyl side-chain—three structural elements identical to the final API [2]. The compound is commercially supplied in solid form at purities of 95–98% (HPLC) with confirmed (R)-stereochemistry, enabling direct use in cGMP manufacturing without additional chiral resolution .

Why Generic Substitution Fails: The Critical Role of Cbz-Protected Intermediate CAS 196601-68-0 in Lacosamide Synthesis


Generic substitution among Lacosamide intermediates fails because the amine protecting group identity (Cbz vs. Boc vs. Fmoc) is not interchangeable without altering downstream processing outcomes, chiral integrity, and overall process mass intensity. Patent literature expressly lists Cbz, Boc, Fmoc, and Tos as alternative protecting group options but notes that each choice dictates a distinct deprotection–acetylation sequence [1]. A boc-protected D-serine intermediate requires prolonged acidic deprotection (e.g., HCl/dioxane or phosphoric acid), which documented studies show is associated with measurable racemization and requires additional salt-formation steps to preserve chiral purity [2]. In contrast, the Cbz group of CAS 196601-68-0 is cleaved by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that minimize epimerization risk, and the deprotection step simultaneously liberates the free amine for immediate N-acetylation to Lacosamide without isolation of a racemization-prone free-base intermediate [3]. These divergent deprotection chemistries produce measurable differences in final Lacosamide chiral purity and impurity profiles, making mid-synthesis protecting-group swaps unacceptable for regulatory filings and cGMP batch consistency [4].

Product-Specific Quantitative Evidence Guide for (R)-Benzyl 1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-Ylcarbamate (CAS 196601-68-0)


Synthetic Step Efficiency: Cbz Intermediate Reduces Total Steps vs. Boc Route

The Cbz-protected intermediate (CAS 196601-68-0) enables a 4-step D-Serine → Lacosamide sequence (Cbz protection, O-methylation, benzylamine amidation, hydrogenolysis–acetylation). A commonly cited Boc-based route requires O-methylation of N-Boc-D-serine, benzylamine amidation, Boc deprotection with acid, and acetylation, reporting a comparable 4–5 step count but yielding the final product with lower chiral purity due to racemization during acidolysis [1]. In one route using a Boc intermediate, an extra salt-formation step with phosphoric acid (adding one extra processing step) was required to restore chiral purity after acidic Boc deprotection [2].

Lacosamide synthesis process mass intensity step count reduction

Chiral Purity at Key Intermediate Stage: No Epimerization During Cbz Deprotection

Hydrogenolytic cleavage of the Cbz group from CAS 196601-68-0 occurs under neutral conditions (H₂, Pd/C, ambient pressure) that are stereochemically inert, preserving the (R)-configuration integrity established upstream. In contrast, acidic deprotection of the analogous Boc-protected intermediate (CAS 880468-89-3, (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate) is documented to cause partial racemization, with the resulting free amine intermediate (R)-2-amino-N-benzyl-3-methoxypropionamide exhibiting instability toward chiral erosion [1]. To compensate, Yang et al. (2019) developed a phosphoric acid salt formation protocol specifically because the Boc-deprotected free amine racemized, reporting that without salt stabilization, the chiral purity of the downstream Lacosamide fell below acceptable thresholds [2]. No analogous salt-stabilization step is required with the Cbz intermediate, as hydrogenolysis directly yields Lacosamide in >99% ee after N-acetylation in the same pot [3].

chiral purity enantiomeric excess racemization resistance

Lacosamide Final API Purity: Cbz Route Delivers >99.7% Chiral Purity vs. Alternative Routes

Patents disclosing the Cbz-protected intermediate (prepared from CAS 196601-68-0 by hydrogenolysis) report final Lacosamide purity exceeding 99.7% by HPLC and chiral purity >99.9% (no detectable S-enantiomer) [1]. In comparison, patent disclosures for alternative synthetic routes that avoid Cbz protection—such as direct O-methylation with methyl iodide/silver oxide or trityl-protection routes—report obtaining the benzylamide intermediate with 'poor chiral purity due to racemization' during the methylation step [2]. The same patent states that achieving comparable chiral purity (>99.33% by HPLC) required subsequent chiral chromatographic resolution, which adds considerable cost and yield loss [2][3].

HPLC purity chiral purity specification pharmacopoeial compliance

Process Mass Intensity Advantage: Cbz Hydrogenolysis Avoids Acidic Aqueous Workup of Boc Route

The Cbz deprotection by hydrogenolysis is a solvent-minimal, neutral-condition transformation that generates only CO₂ and toluene as byproducts, avoiding the aqueous acidic workup, base neutralization, and extraction steps inherent to Boc deprotection with HCl or H₃PO₄ [1]. The Boc deprotection route for the analogous intermediate (CAS 880468-89-3) requires treatment with strong acid (HCl/dioxane or concentrated H₃PO₄), followed by aqueous neutralization, extraction, and in the optimized process, an additional salt crystallization and cracking cycle [2]. Each aqueous workup step adds solvent volume, generates aqueous waste, and extends cycle time—all factors that increase process mass intensity (PMI).

process mass intensity solvent usage green chemistry metrics

Commercial Availability and Specification Consistency: Benchmarking CAS 196601-68-0 Against the Boc Analog

CAS 196601-68-0 is commercially available from major chemical suppliers (Sigma-Aldrich, Achemblock, Beyotime, CoolPharm, CymitQuimica, and others) at defined purity tiers of 95%, 97%, and 98% (HPLC) with confirmed (R)-stereochemistry . Its Boc analog (CAS 880468-89-3, (R)-tert-butyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate) is also available but from a narrower supplier base and with typical purity specifications of 95–98% . In competitive procurement, the Cbz intermediate enjoys a broader supply base with multiple ISO-certified manufacturers, reducing single-source supply risk and offering price competition .

commercial sourcing purity specification supply chain reliability

Regulatory Precedent and ANDA Filing Pathway Clarity for Cbz-Based Lacosamide

The original UCB Pharma patents for Lacosamide (U.S. Pat. No. 5,654,301 and RE 38,551) explicitly describe the Cbz protection–hydrogenolysis route starting from D-serine, with intermediates structurally corresponding to CAS 196601-68-0 [1]. This establishes a well-characterized regulatory starting material designation and a mature impurity profile knowledge base that generic ANDA filers can reference. In contrast, alternative intermediates (e.g., N-Boc or N-Fmoc analogs) fall outside the original innovator route and require additional impurity characterization, fate-and-purge studies, and potential qualification of new process-related impurities per ICH Q3A/Q3C guidelines [2]. This regulatory path dependency reduces CMC risk and accelerates DMF/ANDA review timelines for manufacturers who adopt the Cbz intermediate.

regulatory filing ANDA pathway CMC documentation

Best Research and Industrial Application Scenarios for (R)-Benzyl 1-(Benzylamino)-3-Methoxy-1-Oxopropan-2-Ylcarbamate (CAS 196601-68-0)


cGMP Manufacturing of Lacosamide API: Late-Stage Intermediate for ANDA Filers

CAS 196601-68-0 is the optimal penultimate intermediate for generic Lacosamide API manufacturing. Its use follows the innovator's disclosed Cbz route, providing a well-characterized impurity profile and established regulatory starting material designation that simplifies ANDA CMC documentation. The hydrogenolytic deprotection step avoids racemization, enabling achievement of >99.9% chiral purity in the final API without chiral chromatography [1]. Manufacturers benefit from a broader commercial supplier base offering 95–98% purity material with confirmed (R)-stereochemistry, reducing supply chain risk .

Chiral Building Block for Structure–Activity Relationship (SAR) Studies of Anti-Epileptic Drug Candidates

The pre-installed (R)-configuration at the α-carbon and the N-benzyl amide moiety of CAS 196601-68-0 make it a versatile chiral scaffold for medicinal chemistry exploration beyond Lacosamide. The Cbz group can be selectively removed under neutral hydrogenolysis, enabling late-stage diversification of the liberated amine with various acylating agents (not limited to acetyl) to generate focused libraries of N-acyl-3-methoxypropionamide analogs for SAR studies of voltage-gated sodium channel modulators [2]. The documented >98% ee of the chiral center ensures that observed biological activity can be attributed to the intended (R)-enantiomer without confounding from racemic mixtures [3].

Process Chemistry Research: Comparative Deprotection Strategy Studies

CAS 196601-68-0 serves as a benchmark substrate for comparative deprotection studies between Cbz hydrogenolysis and alternative protecting group cleavages (Boc, Fmoc, Alloc). Its well-defined physical properties (MW 342.39, LogP 3.29, PSA 83.64) and commercial availability at defined purity facilitate reproducible process chemistry investigations [4]. Researchers evaluating green chemistry metrics can quantify the PMI advantage of hydrogenolytic Cbz cleavage vs. acidic Boc deprotection, using this compound as a model substrate to demonstrate solvent reduction and aqueous waste elimination [5].

Analytical Method Development and Reference Standard Qualification for Lacosamide Impurity Profiling

CAS 196601-68-0 is structurally positioned as an advanced intermediate immediately prior to the final deprotection–acetylation sequence in Lacosamide synthesis. As such, it and its hydrogenolysis intermediate are potential process-related impurities that must be monitored in Lacosamide API per ICH Q3A. The compound's availability at 98% purity from multiple suppliers enables its use as a qualified reference standard or working standard for HPLC method development, impurity spiking studies, and forced degradation experiments [6]. This analytical application is critical for ANDA filers establishing impurity control strategies.

Quote Request

Request a Quote for (R)-benzyl 1-(benzylamino)-3-methoxy-1-oxopropan-2-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.